Trimethylsilyldiazomethane
Overview
Description
Trimethylsilyldiazomethane is an organosilicon compound with the chemical formula (CH₃)₃SiCHN₂. It is classified as a diazo compound and is commonly used in organic chemistry as a methylating agent for carboxylic acids. Unlike diazomethane, this compound is non-explosive, making it a safer alternative for laboratory use .
Mechanism of Action
Trimethylsilyldiazomethane, also known as (Trimethylsilyl)diazomethane, is an organosilicon compound used in organic chemistry as a methylating agent . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets carboxylic acids . It acts as a methylating agent, converting carboxylic acids to their methyl esters . It also reacts with alcohols to give methyl ethers .
Mode of Action
This compound interacts with its targets through a process of methylation . It had been proposed that the trimethylsilyl reagent converts to diazomethane itself by a pathway involving the solvent and acidic substrate, giving the active methylating agent . More recent studies support that the trimethylsilyl reagent itself is the active methylating agent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of carboxylic acids to their methyl esters . The overall result of this reaction is the methylation of the substrate with Methoxytrimethylsilane (CH3OTMS) and nitrogen gas as byproducts .
Result of Action
The primary molecular effect of this compound’s action is the conversion of carboxylic acids to their methyl esters . This conversion is a key step in many organic synthesis processes. At the cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and reaction time can affect the reaction yield . Furthermore, the compound has been shown to be a safe, non-explosive, and less-toxic alternative for determining acidic drugs in environmental matrices .
Biochemical Analysis
Biochemical Properties
Trimethylsilyldiazomethane plays a significant role in biochemical reactions. It is used to convert carboxylic acids to their methyl esters . It reacts with carboxylic acids and alcohols to form methyl esters and methyl ethers, respectively . The nature of these interactions involves the transfer of a methyl group from this compound to the carboxylic acid or alcohol, resulting in the formation of the ester or ether and the release of nitrogen gas .
Cellular Effects
It is known that the compound is used in the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) for trace analysis . This suggests that this compound may interact with cellular components in a way that modifies their chemical structure and potentially their function.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carboxylic acids and alcohols. It had been proposed that the reagent converts to diazomethane itself by a pathway involving the solvent and acidic substrate, giving the active methylating agent . More recent studies instead support that the reagent itself is the active methylating agent . Regardless of the mechanistic details, the overall result is methylation of the substrate with Methoxytrimethylsilane (CH3OTMS) and nitrogen gas as byproducts .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its use as a derivatizing agent. The reaction of this compound with carboxylic acids and alcohols is fast and efficient , making it suitable for trace analysis . The presence of multiple impurities can interfere with spectral analysis .
Metabolic Pathways
This compound is involved in the methylation of carboxylic acids and alcohols . This process forms part of larger metabolic pathways, particularly those involving the metabolism of fatty acids and other carboxylic acid-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyldiazomethane can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate. The reaction is typically carried out in an anhydrous diethyl ether solution under an argon atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the preparation involves the following steps:
Formation of Trimethylsilylmethylmagnesium Chloride: Magnesium turnings are reacted with chloromethyltrimethylsilane in anhydrous diethyl ether to form the Grignard reagent.
Reaction with Diphenyl Phosphorazidate: The Grignard reagent is then reacted with diphenyl phosphorazidate at low temperatures to yield this compound.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyldiazomethane undergoes various chemical reactions, including:
Methylation: It converts carboxylic acids to their methyl esters.
Reaction with Alcohols: It reacts with alcohols to form methyl ethers.
Doyle–Kirmse Reaction: It participates in the Doyle–Kirmse reaction with allyl sulfides and allyl amines.
Deprotonation: It can be deprotonated by butyllithium to form lithio this compound, which is versatile in further reactions.
Common Reagents and Conditions:
Reagents: Butyllithium, allyl sulfides, allyl amines, carboxylic acids, alcohols.
Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent moisture and oxygen from interfering with the reactions.
Major Products:
Methyl Esters: From the reaction with carboxylic acids.
Methyl Ethers: From the reaction with alcohols.
Alkynes and Enamines: From reactions involving lithio this compound.
Scientific Research Applications
Trimethylsilyldiazomethane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diazomethane: A highly reactive and explosive methylating agent.
Trimethylsilyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.
Methyldiazonium Salts: Used in diazo coupling reactions.
Comparison:
Properties
IUPAC Name |
diazomethyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSBJMLAHVLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074653 | |
Record name | Silane, (diazomethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-yellow liquid; [HSDB] | |
Record name | Trimethylsilyldiazomethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18376 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
96 °C at 775 mm Hg | |
Record name | Trimethylsilyldiazomethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Insoluble in water | |
Record name | Trimethylsilyldiazomethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Greenish-yellow liquid | |
CAS No. |
18107-18-1 | |
Record name | Trimethylsilyldiazomethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18107-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyldiazomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018107181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (diazomethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYLSILYLDIAZOMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI98HQO8C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Trimethylsilyldiazomethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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